8-苄氧基华法林

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

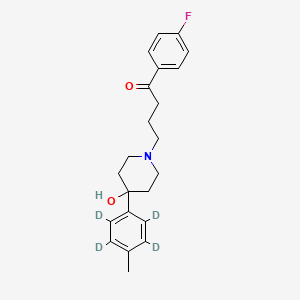

8-Benzyloxy Warfarin is an intermediate in the production of Warfarin metabolites . It is used for research purposes and is not intended for diagnostic or therapeutic use .

Synthesis Analysis

A classic way of synthesising racemic warfarin is by the base (or acid) catalysed Michael condensation reaction of 4-hydroxycoumarin with benzalacetone either in water or piperidine . The yield for this synthesis when carried out in water is typically 40% . A series of 8-benzyloxy-substituted quinoline ethers were synthesized using a known convenient synthetic procedure under mild condition via a simple nucleophilic substitution reaction .Molecular Structure Analysis

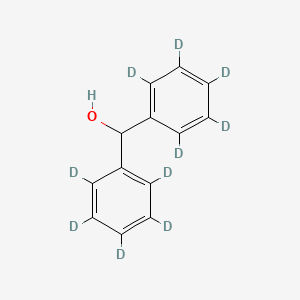

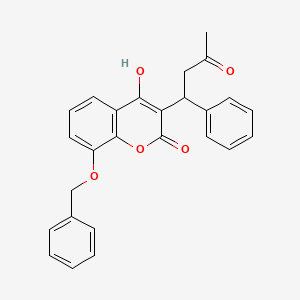

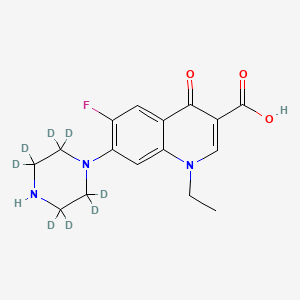

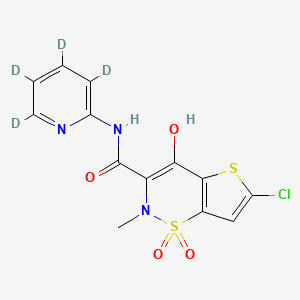

The molecular formula of 8-Benzyloxy Warfarin is C26H22O5 and its molecular weight is 414.45 . The structure of warfarin, a related compound, includes a bicyclic oxygen bearing heterocyclic scaffold formed by fusion of benzene with the pyrone ring .Chemical Reactions Analysis

Warfarin, a related compound, is a vitamin K antagonist which acts to inhibit the production of vitamin K by vitamin K epoxide reductase . The reduced form of vitamin K, vitamin KH2, is a cofactor used in the γ-carboxylation of coagulation factors VII, IX, X, and thrombin .Physical And Chemical Properties Analysis

8-Benzyloxy Warfarin has a molecular weight of 414.45 . The density is 1.293±0.06 g/cm3 and the boiling point is 635.8±55.0 °C .科学研究应用

药物基因组学和剂量指南

华法林及其衍生物如8-苄氧基华法林的疗效和安全性受遗传因素显著影响。基因变异,如CYP2C9和VKORC1在华法林代谢和抗凝效果中起着至关重要的作用。研究已经制定了指南,利用遗传信息来估计华法林的治疗剂量,以达到最佳抗凝水平,从而降低不良反应的风险(Johnson et al., 2011)。这项研究支持在个性化华法林治疗中应用药物基因测试,这可能延伸到其衍生物,以实现更精确的剂量和监测。

华法林及其衍生物在预防血栓形成中的应用

华法林的主要应用是预防和治疗静脉血栓形成和心房颤动等血栓栓塞性疾病。通过抑制维生素K环氧还原酶复合物(VKORC),华法林降低了维生素K依赖性凝血因子的产生。将华法林与其他抗凝剂如利伐罗班进行比较的研究为了解华法林及其潜在衍生物在管理易患中风和全身栓塞的疾病方面的有效性提供了见解(Patel et al., 2011)。这种比较研究突显了探索可能提供类似或改进的好处,可能副作用或监测要求更少的华法林衍生物的重要性。

遗传多态性和抗凝治疗

了解影响华法林代谢和作用的遗传多态性可以改善治疗结果,减少不良反应的风险。研究已经确定了与华法林敏感性和耐药性相关的特定遗传变异,为个性化抗凝治疗提供了基础(Higashi et al., 2002)。这一领域的研究强调了在开具华法林或其衍生物处方时考虑遗传因素的重要性,以增强安全性和疗效。

华法林治疗中的挑战

尽管广泛使用,华法林治疗面临一些挑战,包括狭窄的治疗窗口和需要定期监测。专注于华法林的药代动力学和药效动力学的研究旨在通过开发个性化治疗模型来解决这些挑战,这些模型可以应用于其衍生物(Ferrari et al., 2016)。这些模型可以帮助基于遗传和临床因素预测患者的反应,从而潜在地降低与治疗相关的风险。

安全和危害

作用机制

Target of Action

8-Benzyloxy Warfarin, like its parent compound Warfarin, primarily targets the Vitamin K epoxide reductase (VKOR) . VKOR is a key enzyme in the Vitamin K cycle, which is essential for the activation of several clotting factors in the blood . By inhibiting VKOR, 8-Benzyloxy Warfarin prevents the activation of these clotting factors, thereby exerting an anticoagulant effect .

Mode of Action

8-Benzyloxy Warfarin acts as a competitive inhibitor of VKOR . It binds to the VKOR enzyme and prevents it from reducing Vitamin K epoxide to its active form, Vitamin K hydroquinone . This active form of Vitamin K is a crucial cofactor for the gamma-carboxylation of the Vitamin K-dependent clotting factors II, VII, IX, and X . By inhibiting the production of active Vitamin K, 8-Benzyloxy Warfarin reduces the synthesis of these clotting factors, thereby decreasing blood coagulation .

Biochemical Pathways

The primary biochemical pathway affected by 8-Benzyloxy Warfarin is the Vitamin K cycle . This cycle involves the reduction of Vitamin K epoxide to Vitamin K hydroquinone by VKOR, followed by the gamma-carboxylation of glutamic acid residues on the clotting factors II, VII, IX, and X . By inhibiting VKOR, 8-Benzyloxy Warfarin disrupts this cycle, leading to a decrease in the production of active clotting factors and an overall reduction in blood coagulation .

Pharmacokinetics

Warfarin is highly protein-bound and primarily metabolized in the liver by the CYP2C9 enzyme . It has a half-life of approximately 40 hours, and its clearance can be affected by factors such as kidney function, genetic polymorphisms in CYP2C9, and interactions with other drugs

Result of Action

The primary result of 8-Benzyloxy Warfarin’s action is a reduction in blood coagulation . By inhibiting the production of active clotting factors, it prevents the formation of blood clots . This can be beneficial in conditions where there is a risk of abnormal clot formation, such as atrial fibrillation or venous thromboembolism .

Action Environment

The action of 8-Benzyloxy Warfarin, like other drugs, can be influenced by various environmental factors. These can include the patient’s diet (especially intake of Vitamin K-rich foods), concurrent medications, and genetic factors . For instance, certain genetic variants can affect the metabolism of the drug, thereby influencing its efficacy and risk of side effects

属性

IUPAC Name |

4-hydroxy-3-(3-oxo-1-phenylbutyl)-8-phenylmethoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O5/c1-17(27)15-21(19-11-6-3-7-12-19)23-24(28)20-13-8-14-22(25(20)31-26(23)29)30-16-18-9-4-2-5-10-18/h2-14,21,28H,15-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDJTMWCGIUVGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)OCC4=CC=CC=C4)OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747134 |

Source

|

| Record name | 8-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzyloxy Warfarin | |

CAS RN |

32492-96-9 |

Source

|

| Record name | 8-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)